3-(2,5-Dichloro-benzyloxy)-piperidine hydrochloride
Overview
Description
These compounds are chemical substances with the molecular formula C11H14Cl3NO . They are offered by several chemical suppliers.
Molecular Structure Analysis
The molecular structure of these compounds includes elements such as carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) .Physical And Chemical Properties Analysis
These compounds have a molecular weight of 282.59 . Other physical and chemical properties like melting point, boiling point, and density are not specified in the sources I found .Scientific Research Applications
Pharmacological Research and Drug Development
- A review focused on the discovery and development of a series of compounds including piperidine derivatives for potential use as antineoplastic agents. These compounds demonstrated excellent cytotoxic properties, greater tumor-selective toxicity, and were explored for their antimalarial and antimycobacterial properties as well, highlighting the versatility of piperidine derivatives in medicinal chemistry and drug development (Mohammad Hossain et al., 2020).
- Another study discussed the metabolism and disposition of arylpiperazine derivatives, used mainly for treating depression, psychosis, or anxiety. This research underscores the significance of understanding the pharmacokinetics and metabolic pathways of piperidine and related compounds for their effective clinical application (S. Caccia, 2007).
Chemical Properties and Applications
- Research on nucleophilic aromatic substitution highlighted the reaction of piperidine with nitro-aromatic compounds, providing insights into the chemical reactivity and potential synthetic applications of piperidine derivatives in organic chemistry (F. Pietra & D. Vitali, 1972).
- A comprehensive review on benzoxaboroles, which are derivatives of phenylboronic acids and structurally related to piperidine derivatives, covered their synthesis, properties, and diverse applications. This includes their use in organic synthesis, biological activity, and as molecular receptors for sugars and glycoconjugates, demonstrating the broad utility of these compounds in both chemical and biological research (Agnieszka Adamczyk-Woźniak et al., 2009).
Safety And Hazards
properties
IUPAC Name |
3-[(2,5-dichlorophenyl)methoxy]piperidine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO.ClH/c13-10-3-4-12(14)9(6-10)8-16-11-2-1-5-15-7-11;/h3-4,6,11,15H,1-2,5,7-8H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHKYVNUIQURFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=C(C=CC(=C2)Cl)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dichloro-benzyloxy)-piperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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